molecular formula C45H69NO8 B12049720 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate

Cat. No.: B12049720
M. Wt: 752.0 g/mol
InChI Key: JEGLJLCZRAWOBI-UHFFFAOYSA-N
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Description

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.

Common Reagents and Conditions

    Reagents: Lipase enzymes, water, and buffer solutions.

    Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.

Major Products

The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.

Scientific Research Applications

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:

    Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.

    Biology: In the detection and quantification of lipase activity in various biological samples.

    Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.

    Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.

Mechanism of Action

The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.

    Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.

Uniqueness

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.

Properties

Molecular Formula

C45H69NO8

Molecular Weight

752.0 g/mol

IUPAC Name

1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate

InChI

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3

InChI Key

JEGLJLCZRAWOBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC

Origin of Product

United States

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